![molecular formula C50H64N2O4 B15054517 7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B15054517.png)
7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaene-6,8,17,19-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaene-6,8,17,19-tetrone is a complex organic compound with a unique heptacyclic structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and functional groups
Métodos De Preparación
The synthesis of 7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaene-6,8,17,19-tetrone involves multiple steps, including the formation of the heptacyclic core and the introduction of the tridecyl groups. The synthetic route typically begins with the preparation of the core structure through a series of cyclization reactions. The tridecyl groups are then introduced via alkylation reactions under specific conditions to ensure the correct positioning on the molecule. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaene-6,8,17,19-tetrone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology, it has potential applications as a probe for studying molecular interactions and as a component in drug delivery systems. In medicine, it may be explored for its therapeutic properties, particularly in targeting specific molecular pathways. In industry, this compound can be utilized in the development of advanced materials with unique properties, such as high thermal stability and electronic conductivity .
Mecanismo De Acción
The mechanism of action of 7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaene-6,8,17,19-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaene-6,8,17,19-tetrone include other heptacyclic structures with different substituents. For example, 1,7-dibromo-3,4,9,10-perylenetetracarboxylic dianhydride and 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride share similar core structures but differ in their functional groups and substituents The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C50H64N2O4 |
|---|---|
Peso molecular |
757.1 g/mol |
Nombre IUPAC |
7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C50H64N2O4/c1-5-9-13-17-21-33(22-18-14-10-6-2)51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34(23-19-15-11-7-3)24-20-16-12-8-4/h25-35,40H,5-24H2,1-4H3 |
Clave InChI |
VNMYENPSGNWZJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCC)N1C(=O)C2C=CC3=C4C2=C(C1=O)C=CC4C5=C6C3=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


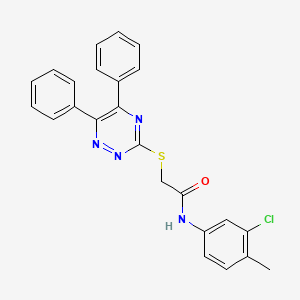
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride](/img/structure/B15054450.png)
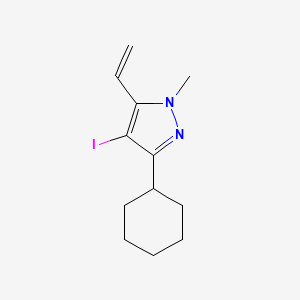
![2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054463.png)
![3-(Benzo[d]thiazole-2-carboxamido)propanoic acid](/img/structure/B15054466.png)
![(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B15054477.png)
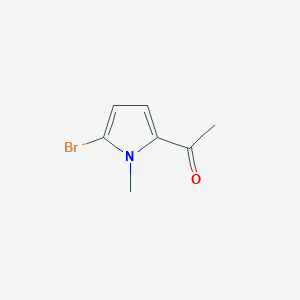
![Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B15054494.png)
![Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15054502.png)
![(5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazol-3-YL)methanol](/img/structure/B15054510.png)
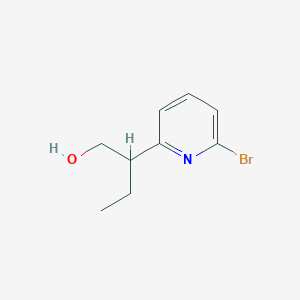
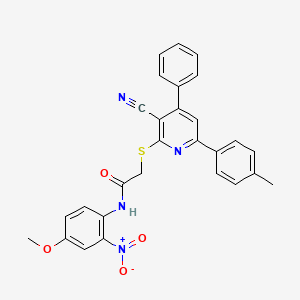
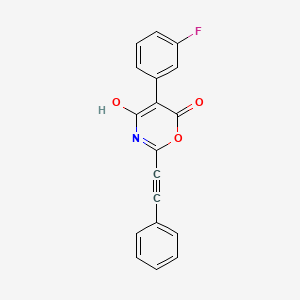
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
